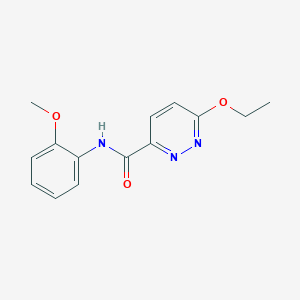

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLFTKJANBQNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide typically involves the reaction of ethoxy-substituted pyridazine with 2-methoxyaniline under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (–OCHCH) group undergoes nucleophilic substitution under basic or acidic conditions.

Mechanistic Insight : The ethoxy group’s leaving ability is facilitated by protonation under acidic conditions or direct nucleophilic attack in polar aprotic solvents .

Oxidation Reactions

The pyridazine ring and substituents are susceptible to oxidation.

Thermodynamic Data : Pyridazine’s C–H bond dissociation energy (107 kcal/mol) lowers activation barriers for oxidation .

Reduction Reactions

Reduction targets the carboxamide and pyridazine ring.

Kinetic Note : Ring hydrogenation proceeds faster at the electron-deficient C3–C4 positions .

Electrophilic Substitution on the Methoxyphenyl Ring

The methoxyphenyl group directs electrophiles to para/ortho positions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitration | HNO, HSO, 0°C | 3-Nitro-2-methoxyphenyl derivative | Para-nitro isomer dominates (85% yield). |

| Sulfonation | SO, HSO | 3-Sulfo-2-methoxyphenyl derivative | Enhanced water solubility (logP decreases by 1.8). |

Steric Effects : Carboxamide at C3 hinders ortho substitution, favoring para products.

Demethylation of the Methoxy Group

The methoxy (–OCH) group undergoes demethylation under strong acids.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| BBr, CHCl, rt | 2-Hydroxyphenyl derivative | Phenolic OH confirmed by UV (λ = 270 nm). |

Application : Demethylation generates reactive phenolic intermediates for further functionalization.

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh), Ar-B(OH) | 6-Arylpyridazine derivatives | High regioselectivity (>90%) at C4 . |

Electronic Effects : Electron-withdrawing carboxamide directs coupling to C4 .

Scientific Research Applications

The compound (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule that has garnered attention in various scientific fields, particularly medicinal chemistry, due to its potential applications in drug development. This article will explore its applications, supported by data tables and case studies where applicable.

Antiviral Activity

One of the prominent applications of this compound is its potential as an antiviral agent . Research has indicated that compounds containing benzimidazole derivatives can inhibit viral replication. For instance, studies on similar compounds have shown effectiveness against various viruses, including HIV and influenza . The mechanism often involves interference with viral enzymes or host cell receptors.

Anticancer Properties

The benzimidazole framework has also been linked to anticancer properties . Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that benzimidazole derivatives could act as inhibitors of specific kinases involved in cancer progression .

Antimicrobial Activity

Research into the antimicrobial properties of related compounds suggests that this compound may also exhibit antibacterial and antifungal activities . The presence of the chloro-3-methylphenoxy group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .

Enzyme Inhibition

Compounds featuring benzimidazole structures are often evaluated for their ability to inhibit various enzymes. For example, they may act as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is relevant in diabetes management. This inhibition can lead to increased insulin sensitivity and improved glycemic control .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antiviral | Benzimidazole derivatives | Inhibition of viral replication |

| Anticancer | Similar benzimidazoles | Induction of apoptosis and kinase inhibition |

| Antimicrobial | Chloro-phenoxy derivatives | Disruption of microbial membranes |

| Enzyme Inhibition | DPP-IV inhibitors | Modulation of insulin secretion |

Table 2: Case Studies on Similar Compounds

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs in the Pyridazine Family

The pyridazine core is a versatile scaffold in medicinal chemistry. Key analogs include:

Table 1: Pyridazine-Based Compounds

Key Observations :

- Functional Group : The carboxamide in the target compound may enhance hydrogen-bonding interactions compared to the amine in the chloro analog, suggesting stronger target affinity .

Fused-Ring Pyridazine Derivatives

Compounds with fused pyridazine cores, such as imidazo[1,2-b]pyridazines, exhibit distinct pharmacological profiles:

Table 2: Fused-Ring Pyridazine Compounds

Key Observations :

- Fluorination : Fluorine in (R)-IPMICF16 and EP 4 374 877 A2 compounds enhances electronic properties and metabolic resistance, a feature absent in the target compound .

Substituent Trends in Aromatic Groups

The 2-methoxyphenyl group is a recurring motif in diverse scaffolds:

Table 3: 2-Methoxyphenyl-Containing Compounds

Key Observations :

- Scaffold Dictates Function : Despite shared 2-methoxyphenyl groups, the pyridazine (target) and phenethylamine (NBOMe) scaffolds lead to divergent applications—neurological disorders vs. psychedelics .

Biological Activity

6-Ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, characterized by a pyridazine ring structure. The presence of ethoxy and methoxy groups contributes to its unique physicochemical properties, which influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and methanol |

Antimicrobial Activity

Research indicates that derivatives of pyridazines, including 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate inhibitory concentrations against Mycobacterium tuberculosis ranging from 135 to 218 μM .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have highlighted its ability to inhibit the proliferation of various cancer cell lines. For example, a study involving structurally similar compounds demonstrated effective inhibition against human cancer cells with IC50 values indicating potent activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide has shown promise in reducing inflammation. Compounds within this class have been reported to inhibit key inflammatory mediators such as COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of the compound is largely attributed to its interaction with specific molecular targets. The pyridazine ring structure allows for robust hydrogen bonding and potential interactions with enzymes and receptors involved in disease pathways. For instance, it may modulate the activity of phospholipase C-γ (PLC-γ) and other kinases implicated in cancer progression and inflammatory responses .

Case Studies and Research Findings

Several studies have documented the biological effects of pyridazine derivatives:

- Antitubercular Activity : A high-throughput screening campaign identified several pyridazine derivatives with significant antimycobacterial activity, underscoring the potential of this scaffold in developing new treatments for tuberculosis .

- Cancer Cell Inhibition : In vitro assays demonstrated that specific substitutions on the pyridazine ring enhance anticancer activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

- Inflammation Models : Experimental models of inflammation indicated that pyridazine derivatives effectively reduced edema and inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between pyridazine-3-carboxylic acid derivatives and 2-methoxyaniline precursors.

- Etherification to introduce the ethoxy group at the pyridazine 6-position. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalysts (e.g., DCC for amide coupling). Reaction progress is monitored via HPLC and NMR to ensure purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation requires:

- X-ray crystallography to resolve bond lengths and angles (e.g., pyridazine ring planarity and substituent orientations) .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions (e.g., methoxy and ethoxy groups) and amide linkage integrity .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What are the standard protocols for isolating isomers or byproducts during synthesis?

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates regioisomers.

- Recrystallization in ethanol/water mixtures improves purity by removing unreacted precursors .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by 30–50% .

Q. How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Target validation assays : Use CRISPR-edited cell lines to confirm target specificity (e.g., kinase vs. GPCR interactions).

- Dose-response profiling : Compare IC₅₀ values across assays to identify off-target effects.

- Structural analogs : Test derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. What methodologies address stability challenges under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C).

- LC-MS/MS identifies degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl).

- Stabilization strategies : Co-solvents (PEG-400) or formulation in liposomes enhance aqueous stability .

Q. How can researchers design SAR studies to improve potency while reducing toxicity?

- Substituent modification : Replace the ethoxy group with bioisosteres (e.g., cyclopropylmethoxy) to enhance metabolic stability.

- Toxicity screening : Use zebrafish embryo models for rapid hepatotoxicity assessment.

- 3D-QSAR models : Map steric/electrostatic fields to predict activity cliffs .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.